2-benzyl-3-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
Benzthiazide , is a heterocyclic compound with a fused benzothiadiazine ring system. It falls under the class of thiazide diuretics, which are commonly used to treat hypertension and edema. Benzthiazide’s chemical structure includes a benzyl group, bromine, and methoxy substituents, as well as a sulfur and nitrogen heterocycle.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
- Oxidation: Benzthiazide sulfoxide or sulfone.
- Reduction: 2-amino-3-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.
Scientific Research Applications
Mechanism of Action
- Benzthiazide inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidneys.
- By blocking NCC, it reduces sodium reabsorption, leading to increased urine output and decreased blood volume.
Comparison with Similar Compounds
- Benzthiazide is unique due to its specific benzothiadiazine structure.
- Similar compounds include hydrochlorothiazide (a related thiazide diuretic) and other sulfonamide-based drugs.
Properties
Molecular Formula |
C22H21BrN2O4S |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-benzyl-3-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-28-19-13-16(12-17(23)21(19)29-2)22-24-18-10-6-7-11-20(18)30(26,27)25(22)14-15-8-4-3-5-9-15/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
NSSLYXMUFDBTML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)Br)OC |
Origin of Product |
United States |
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